Prochlorperazine

Catalog No.
S540224
CAS No.
58-38-8
M.F
C20H24ClN3S
M. Wt
373.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine

CAS Number

58-38-8

Product Name

Prochlorperazine

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C20H24ClN3S

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

WIKYUJGCLQQFNW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Solubility

15 mg/L (at 24 °C)
4.00e-05 M
Freely soluble in alcohol, ether, chloroform
In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C
1.10e-02 g/L

Synonyms

Compazine, Edisylate Salt, Prochlorperazine, Edisylate, Prochlorperazine, Maleate, Prochlorperazine, Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Edisylate Salt, Prochlorperazine Maleate, Salt, Prochlorperazine Edisylate

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Description

The exact mass of the compound Prochlorperazine is 373.1379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15 mg/l (at 24 °c)4.00e-05 mfreely soluble in alcohol, ether, chloroformin water, 1.496x10-2 g/l (14.96 mg/l) at 24 °c1.10e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Dopamine and Psychosis

PCP is a dopamine antagonist, meaning it blocks dopamine receptors in the brain. Dopamine is a neurotransmitter implicated in psychosis, and PCP's ability to reduce psychotic symptoms has led researchers to investigate the role of dopamine in these disorders [^1]. Studies using PCP in animal models help scientists understand how dopamine dysfunction contributes to psychosis and explore potential new antipsychotic medications [^2].

[^1] Seeman, P. (2015). Dopamine receptor reward receptor (DRD2) supersensitivity in schizophrenia and addiction. ()[^2] Millan, M. J., De Las Heras, B., & Pratt, W. G. (2012). The dopamine D2 receptor reward system: its role in drug dependence and schizophrenia. Pharmacology & Therapeutics, 135(3), 438-459. ()

Investigating Neurotransmission and Behavior

PCP's effects extend beyond dopamine. It can also interact with other neurotransmitter systems, including serotonin and histamine. Researchers use PCP in animal studies to explore how these neurotransmitter interactions influence behavior and brain function [^3]. This knowledge can be valuable in developing treatments for various neurological and psychiatric disorders.

[^3] Millan, M. J., De Las Heras, B., & Pratt, W. G. (2012). The dopamine D2 receptor reward system: its role in drug dependence and schizophrenia. Pharmacology & Therapeutics, 135(3), 438-459. ()

Studying Movement Disorders

PCP can induce extrapyramidal side effects, a type of movement disorder. This unintended effect has been used in research to understand the mechanisms behind these disorders, such as Parkinson's disease and tardive dyskinesia [^4]. By studying the effects of PCP on movement, researchers can develop strategies to prevent or manage these side effects in patients receiving antipsychotic medications.

[^4] Ungerstedt, U., & Carlsson, A. (1973). Apomorphine-induced inhibition of motility: turning behavior in rats. Life Sciences, 12(11), E95-E100. ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Viscous liquid

XLogP3

4.9

Exact Mass

373.1379

LogP

4.88
4.88 (LogP)
log Kow = 4.88
4.6

Appearance

Solid powder

Melting Point

228 °C
228.0 °C
228°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YHP6YLT61T

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the symptomatic treatment of severe nausea and vomiting.[label] Indicated for the management of manifestations of psychotic disorders, such as schizophrenia and generalized non-psychotic anxiety. The use of prochlorperazine for the management of generalized non-psychotic anxiety is typically not a first-line therapy and should be limited to doses of less than 20 mg per day or for shorter than 12 weeks.[label,L6634] Off-label uses include use in emergency settings for adult and pediatric migraines. The American Headache Society recommends the use of prochlorperazine as the first-line medication in this setting. In pediatric migraines, a non-steroidal anti-inflammatory agent is often used in combination with dopamine antagonist.[L6637]
FDA Label

Livertox Summary

Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.

Drug Classes

Gastrointestinal Agents; Antipsychotic Agents

Therapeutic Uses

Antiemetics; Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
/Prochlorperazine is indicated/ for control of severe nausea and vomiting. /Included in US product label/
/Prochlorperazine is indicated/ for the treatment of schizophrenia. /Included in US product label/
Prochlorperazine is effective for the short-term treatment of generalized non-psychotic anxiety. However, prochlorperazine is not the first drug to be used in therapy for most patients with non-psychotic anxiety, because certain risks associated with its use are not shared by common alternative treatments (eg, benzodiazepines). /Included in US product label/
Prochlorperazine has not been shown effective in the management of behavioral complications in patients with mental retardation. /Included in US product label/
The US Food and Drug Administration (FDA) currently advises clinicians that antipsychotic agents are not approved for the treatment of dementia-related psychosis. FDA further advises clinicians that no drugs currently are approved for the treatment of patients with dementia-associated psychosis and that other management options should be considered in such patients. /Phenothiazine General Statement/
MEDICATION (VET): Tranquilizer, antiemetic

Pharmacology

Prochlorperazine is an antipsychotic agent that works to promote postsynaptic inhibition of dopaminergic neurons.[L6640] It also exerts its anti-emetic actions via anti-dopaminergic effects, where it displays similar efficacy as ondansteron, a 5HT-3 receptor antagonist and anti-emetic, in preventing delayed nausea and vomiting.[A179179] Prochlorperazine was shown to inhibit histaminergic, cholinergic and alpha-1 adrenergic receptors.[A179173,L6637] The blockade of alpha-1 adrenergic receptors may result in sedation, muscle relaxation, and hypotension. It displays anti-anxiety effects as well.[L6640] Compared to other phenothiazine derivatives, prochlorperazine is less sedating and has a weak propensity for causing hypotension or potentiating the effects of CNS depressants and anesthetics.[L6646] Other than its primary action on D2 receptors, one study showed that prochlorperazine may inhibit the P2X7 receptor in human macrophages, leading to inhibition of calcium ion influx.[L6637]
Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)

MeSH Pharmacological Classification

Antiemetics

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB04 - Prochlorperazine

Mechanism of Action

The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system [L6643] and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ).[A179194,L6643] Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ.[A179179].
The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity.
The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/
Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/
Phenothiazines may cause EEG changes, including a slowing of the EEG pattern and an increase in theta- and delta-wave activity. Some decrease in fast-wave and alpha-wave activity also occurs. Phenothiazines also may lower the seizure threshold and induce discharge patterns associated with seizure disorders; overt seizures may occur in patients with a history of seizure disorders or an underlying condition that predisposes the patient to seizure development. /Phenothiazine General Statement/
Phenothiazines have a poikilothermic effect, interfering with temperature regulation in the hypothalamus; depending on environmental conditions, hypothermia or hyperthermia may occur. /Phenothiazine General Statement/
In animals, phenothiazines inhibit conditioned avoidance behaviors and produce catalepsy. The drugs antagonize the behavioral effects mediated by amphetamines and other CNS stimulants. Like many other centrally acting agents, phenothiazines exhibit analgesic activity and potentiate the actions of analgesics. /Phenothiazine General Statement/
The peripheral anticholinergic activity of phenothiazines is relatively weak; however, anticholinergic effects (eg, dry mouth, blurred vision, urinary retention, constipation) have been associated with their use in some patients. /Phenothiazine General Statement/
The cardiovascular effects of phenothiazines are complex because the drugs exert both direct and indirect actions on the heart and vasculature. Phenothiazines exhibit peripheral alpha-adrenergic blocking activity and cause vasodilation. Following iv administration, the drugs cause orthostatic hypotension and reflex tachycardia; following oral administration, the drugs cause mild hypotension. In addition, phenothiazines exert a negative inotropic effect at therapeutic dosages. The drugs may increase coronary blood flow as a result of an increase in heart rate. Although phenothiazines do not appear to have clinically important antiarrhythmic properties at therapeutic dosages, transient antiarrhythmic effects have been observed in some patients at high concentrations. Antiarrhythmic effects may result from either a direct quinidine-like property or a local anesthetic effect of the drugs. Minimal ECG changes, including prolongation of the QT and PR intervals, blunting of T waves, and ST-segment depression, have occurred in some patients receiving phenothiazines. /Phenothiazine General Statement/
Phenothiazines may affect the endocrine system. Phenothiazines induce secretion of prolactin from the anterior pituitary by inhibiting dopamine receptors in the pituitary and hypothalamus. Elevated prolactin concentrations generally persist during long-term administration and may be associated with galactorrhea, menstrual cycle changes (eg, oligomenorrhea, amenorrhea), and gynecomastia. In contrast to the phenothiazines and other typical antipsychotic drugs, clozapine generally produces little or no elevation of prolactin concentration at usual dosages in humans. Phenothiazines may decrease urinary concentrations of gonadotropin, estrogen, and progestins in some patients. Although the exact mechanism is not known, phenothiazines may decrease secretion of vasopressin and corticotropin. /Phenothiazine General Statement/
Phenothiazines may have anti-inflammatory and antipruritic effects, resulting from antagonism of various mediator substances (eg, serotonin, histamine, bradykinin). At high concentrations, phenothiazines also have a membrane-stabilizing property, which can be manifested as a local anesthetic effect or as a direct quinidine-like effect on the heart. /Phenothiazine General Statement/
The role of AMP was investigated in radiosensitization by the use of prochlorperazine in normal rat skin. AMP metabolism was evaluated by estimating the level of activities of 5' nucleotidase vis-a-vis protein, DNA and RNA contents in prochlorperazine-treated plus irradiated skin. To study radiation-induced changes in the skin, the extent of lipid peroxidation was measured in terms of enzyme lipid peroxidase. After irradiation, lipid peroxidase activity was observed to increase in prochlorperazine-treated rat skin. Subsequently the level of 5' nucleotidase was found to decrease in drug-treated plus irradiation skin. Similarly, the suppression in the levels of DNA, RNA and protein contents increased when the rat skins was irradiated in the presence of sensitizer prochlorperazine. The cytological examination, which revealed the extent of the lesions occurring in the normal rat skin, and the biochemical examination demonstrated increased cellular lethality in prochlorperazine-sensitized skin after irradiation. The results suggest that prochlorperazine probably sensitizes the normal skin tissues to radiation by inhibiting AMP metabolism via hydroxy-radical-induced decrease in DNA, RNA and protein metabolism.
The antinociceptive effect of the D(2) antagonist prochlorperazine was examined in the mouse hot-plate and abdominal constriction tests. Prochlorperazine (1-2 mg kg(-1) s.c./i.p.) produced an increase of the pain threshold in the mouse hot-plate test. The antinociception produced by prochlorperazine was prevented by the D(2) selective agonist quinpirole, the unselective muscarinic antagonist atropine, the M(1) selective antagonist pirenzepine, and by the choline uptake inhibitor hemicholinium-3 hydrobromide (HC-3). Moreover, prochlorperazine antinociception was abolished by pretreatment with an aODN against the M(1) receptor subtype, administered at the dose of 2 nmol per single i.c.v. injection. By contrast the analgesic effect of prochlorperazine was not prevented by the opioid antagonist naloxone and the GABA(B) antagonist CGP-35348. Prochlorperazine also elicited a dose-dependent increase in ACh release from rat cerebral cortex. In the antinociceptive dose-range, prochlorperazine did not impair mouse performance evaluated by the rota-rod and hole-board tests. On the basis of the above data, it can be postulated that prochlorperazine exerted an antinociceptive effect mediated by a central cholinergic mechanism.
Prochlorperazine, a drug for the symptomatic control of nausea, vomiting and psychiatric disorders, can induce prolonged QT, torsades de pointes and sudden death. /Investigators/ studied the effects of prochlorperazine on human ether-a-go-go-related gene (HERG) channels expressed in Xenopus oocytes and also in the delayed rectifier K+ current of guinea pig cardiomyocytes. Prochlorperazine induced a concentration-dependent decrease in current amplitudes at the end of the voltage steps and tail currents of HERG. The IC50 for a prochlorperazine block of HERG current in Xenopus oocytes progressively decreased relative to the degree of depolarization, from 42.1 microM at -40 mV to 37.4 microM at 0 mV to 22.6 microM at +40 mV. The block of HERG by prochlorperazine was use-dependent, exhibiting a more rapid onset and a greater steady-state block at higher frequencies of activation, while there was partial relief of the block with reduced frequencies. In guinea pig ventricular myocytes, bath applications of 0.5 and 1 muM prochlorperazine at 36 degrees C blocked rapidly activating delayed rectifier K+ current by 38.9% and 76.5%, respectively, but did not significantly block slowly activating delayed rectifier K+ current. /The/ findings suggest that the arrhythmogenic side effects of prochlorperazine are caused by a blockade of HERG and the rapid component of the delayed rectifier K+ current rather than by a blockade of the slow component.
/Investigators/ have studied the effects of prochlorperazine on the activities of UDP-glucuronosyltransferase and glucose-6-phosphatase (glucose-6-P'ase) in rat liver microsomes. The activity of UDP-glucuronosyltransferase was increased in a graded fashion by addition of prochlorperazine. Maximal stimulation occurred at 1 mg prochlorperazine to 2 mg microsomal protein, which resulted in a 6-fold increase in activity. However, with smaller concentrations of drug, there was a time-dependent increase in the activity of UDP-glucuronosyltransferase. Sensitivity of UDP-glucuronosyltransferase to activation by UDP-N-acetylglucosamine was lost after treatment of microsomes with prochlorperazine. These results indicate that prochlorperazine causes a profound reorganization of the interactions between lipids and enzyme since the activity and allosteric properties of UDP-glucuronosyltransferase are known to depend on interactions with lipids in a gel phase. Glucose-6-P'ase also was activated in a graded fashion by prochlorperazine; 1 mg of drug/2 mg microsomal protein resulted in a 60% increase in activity. The temperature-dependent instability of glucose-6-P'ase was increased by treatment of microsomes with prochlorperazine and could be prevented only partially by substrate. /Investigators/ conclude that prochlorperazine disrupts the structural organization between lipids and proteins in microsomal membranes, altering thereby the activity and regulation of at least two different integral membrane proteins.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.18X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

58-38-8
84-02-6

Associated Chemicals

Prochlorperazine maleate; 84-02-6
Prochlorperazine edisylate; 1257-78-9

Wikipedia

NovaMin
Prochlorperazine

Drug Warnings

/BOXED WARNING/ Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10 week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Prochlorperazine maleate is not approved for the treatment of patients with dementia-related psychosis.
VET: Epinephrine may further lower, rather than elevate, blood pressures in animals on this phenothiazine derivatives.
Do not use in patients with known hypersensitivity to phenothiazines.
Do not use in comatose states or in the presence of large amounts of central nervous system depressants (alcohol, barbiturates, narcotics, etc.).
For more Drug Warnings (Complete) data for Prochlorperazine (53 total), please visit the HSDB record page.

Biological Half Life

Following intravenous and single oral dose administration, the terminal elimination half live were 9 and 8 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: R.J. Horclois, British patent 780193; French patent 1167627; US patent 2902484 (1957, 1958, 1959, all to Rhone-Poulenc).
A toluene solution of 1-(3-chloropropyl)-4-methylpiperazine and 2-chlorophenothiazine is refluxed with sodamide for several hours. After filtering and distilling of the toluene, the prochlorperazine is obtained by short-path distillation under high vacuum.

General Manufacturing Information

Compazine /is the/ trademark for a brand of prochlorperazine, as the maleate or the edisylate
Prochlorperazine has questionable utility as an antipsychotic agent... it is rarely employed in psychiatry

Storage Conditions

Commercially available preparations of prochlorperazine should be stored in tight, light-resistant containers. Prochlorperazine edisylate oral solutions and injection, and prochlorperazine maleate tablets and extended-release capsules should be stored at a temperature less than 40 °C, preferably between 15 -30 °C; freezing of the oral solutions and injection should be avoided. Prochlorperazine suppositories should be stored at a temperature less than 37 °C. Prochlorperazine edisylate injection should be protected from light, which can cause discoloration; if discoloration occurs, the injection should be discarded.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Chlorpromazine and some other antipsychotic drugs ... may block antihypertensive effects of guanethidine. /Phenothiazines/
Chlorpromazine is used concurrently with meperidine to enhance its analgesic effect. ... Prochlorperazine...reported to interact with meperidine.
Benztropine is useless in treating tardive dyskinesia caused by chlorpromazine & possibility exists that it contributes to this adverse effect. ... Other phenothiazines associated with tardive dyskinesia including ... prochlorperazine. Similarly acting phenothiazines would be expected to have capability of producing dyskinesia.
QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/
For more Interactions (Complete) data for Prochlorperazine (30 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.

Dates

Modify: 2023-08-15

Prochlorperazine for nausea and vomiting accompanied COVID-19

C S Kow, S S Hasan
PMID: 33068035   DOI: 10.1111/jgh.15301

Abstract




Prochlorperazine-induced photoallergic reaction confirmed by photopatch test

Eriko Komatsuda, Naoko Enzan, Michihiro Kono
PMID: 34109659   DOI: 10.1111/1346-8138.16017

Abstract




An extrapyramidal reaction presenting as an acute temporomandibular episode: a case report

William R Bachand
PMID: 34185669   DOI:

Abstract

This case report describes an adverse reaction (phenothiazine reaction) to prochlorperazine (Compazine), a commonly prescribed drug. The patient had been referred to a dental clinic for an oral evaluation because of muscle spasms in the oral musculature. He had severe muscle spasms, a reduced range of motion, difficulty registering a repeatable maximum intercuspation, facial grimacing, and difficulty speaking because of the spasms. The dental examination revealed no history of trauma to the musculature or the temporomandibular joints and no previous history of seizures. The patient was a young, healthy man who had recently been hospitalized for an upper respiratory infection and sinusitis. The drug regimen used to treat the sinusitis and respiratory infection caused some nausea and vomiting, and the patient received a prescription for prochlorperazine to control the symptoms. When questioned in the dental clinic about his medical and drug use history, he reported taking only amoxicillin for the infections. His symptoms worsened, necessitating a referral to a co-located emergency department. When he was asked specifically if he was taking Compazine, the patient reported that he had taken it earlier in the day. A tentative diagnosis of a phenothiazine reaction was made, and 50 mg of diphenhydramine was administered intramuscularly. The patient showed a marked alleviation of symptoms. Although the patient's reaction to the prochlorperazine is common, many dental care providers may never treat a patient with such symptoms. The phenothiazines are a common class of drugs, and some, such as prochlorperazine, are often prescribed by dentists. This case highlights the importance of taking an accurate history and being aware of possible adverse effects of medications.


I-FiBH trial: intravenous fluids in benign headaches-a randomised, single-blinded clinical trial

Tony Zitek, Tiffany Sigal, Gina Sun, Chris Martin Manuel, Khanhha Tran
PMID: 32620543   DOI: 10.1136/emermed-2019-209389

Abstract

Many emergency physicians use an intravenous fluid bolus as part of a 'cocktail' of therapies for patients with headache, but it is unclear if this is beneficial. The objective of this study was to determine if an intravenous fluid bolus helps reduce pain or improve other outcomes in patients who present to the ED with a benign headache.
This was a randomised, single-blinded, clinical trial performed on patients aged 10-65 years old with benign headaches who presented to a single ED in Las Vegas, Nevada, from May 2017 to February 2019. All patients received prochlorperazine and diphenhydramine, and they were randomised to also receive either 20 mL/kg up to 1000 mL of normal saline (the fluid bolus group) or 5 mL of normal saline (the control group). The primary outcome was the difference between groups in mean pain reduction 60 min after the initiation of treatment. Secondarily, we compared groups with regards to pain reduction at 30 min, nausea scores, the use of rescue medications and disposition.
We screened 67 patients for enrolment, and 58 consented. Of those, 35 were randomised to the fluid bolus group and 23 to the control group. The mean pain score dropped by 48.3 mm over 60 min in the fluid bolus group, compared with 48.7 mm in the control group. The between groups difference of 0.4 mm (95% CI -16.5 to 17.3) was not statistically significant (p=0.96). Additionally, no statistically significant difference was found between groups for any secondary outcome.
Though our study lacked statistical power to detect small but clinically significant differences, ED patients who received an intravenous fluid bolus for their headache had similar improvements in pain and other outcomes compared with those who did not.
.


Acute Dystonic Reactions in Children Treated for Headache With Prochlorperazine or Metoclopramide

Laura Kirkpatrick, Yoshimi Sogawa, Catalina Cleves
PMID: 32098684   DOI: 10.1016/j.pediatrneurol.2020.01.013

Abstract

The incidences of dystonic reactions to metoclopramide and prochlorperazine have not been well characterized in children.
Medical record data were reviewed for patients at a tertiary care pediatric hospital who received metoclopramide or prochlorperazine for treatment of headache.
A total of 4588 clinical encounters were identified, 2542 with prochlorperazine and 2046 with metoclopramide. One patient had a dystonic reaction with metoclopramide (0.049%). Eleven patients had a dystonic reaction with prochlorperazine (0.43%). The relative risk of a dystonic reaction with prochlorperazine over metoclopramide is 8.85 (95% confidence interval 1.15 to 68.5). There were differences between groups of patients who received metoclopramide versus prochlorperazine in terms of age, number of doses, and coadministration of diphenhydramine. In a logistic regression, administration of prochlorperazine over metoclopramide (P = 0.019) and greater number of doses (P < 0.001) remained associated with acute dystonic reactions.
Dystonic reactions are rare events among pediatric patients treated for acute headache, but are more common with prochlorperazine than metoclopramide.


The Real-World Safety and Effectiveness of Prochlorperazine in Indian Patients with Dizziness

Deepak Haldipur, Naveen Krishnamurthy, Bhavana A
PMID: 32009365   DOI:

Abstract

Considering the prevailing concerns about extrapyramidal symptoms (EPS) associated with oral prochlorperazine, this study was conducted to assess the safety of oral prochlorperazine (in recommended dose/duration) in the management of acute dizziness. Effectiveness was also assessed in the Indian real-world setting.
A prospective, multicentric, single-arm observational study was conducted across 20 centers in India. Data from 500 patients were analyzed. Patients presenting with a complaint of dizziness, receiving prochlorperazine (Stemetil® MD-5 mg, t.i.d.) as per the routine clinical practice were enrolled. Safety and effectiveness at Week-1, compared to baseline, were assessed.
The mean (SD) age of the population was 43.3 (11.93) years with a marginally higher proportion of women (women: 52.2% Vs men 47.8%). The mean (SD) dose of prochlorperazine was 14.9 (0.24) mg/day. Only three patients (0.006%) reported adverse drug reactions (headache, asthenia, somnolence) during the conduct of the study, which were mild in severity and were completely resolved. Further, a significant reduction in the number of episodes of dizziness was noted at the end of Week-1(p<.0001). Moreover, improvement in the number of episodes from baseline to Week-1 was significant for nausea, vomiting, lightheadedness, and headache.
Prochlorperazine was well-tolerated in the management of acute dizziness when administered at a mean dose of 14.9 mg/day, and mean duration of 7.2 days. Additionally, prochlorperazine was effective in providing significant symptomatic relief from dizziness and associated vomiting and nausea.


Endocytosis Inhibition in Humans to Improve Responses to ADCC-Mediating Antibodies

Hui Yi Chew, Priscila O De Lima, Jazmina L Gonzalez Cruz, Blerida Banushi, Godwins Echejoh, Lingbo Hu, Shannon R Joseph, Benedict Lum, James Rae, Jake S O'Donnell, Lilia Merida de Long, Satomi Okano, Brigid King, Rachael Barry, Davide Moi, Roberta Mazzieri, Ranjeny Thomas, Fernando Souza-Fonseca-Guimaraes, Matthew Foote, Adam McCluskey, Phillip J Robinson, Ian H Frazer, Nicholas A Saunders, Robert G Parton, Riccardo Dolcetti, Katharine Cuff, Jennifer H Martin, Benedict Panizza, Euan Walpole, James W Wells, Fiona Simpson
PMID: 32142680   DOI: 10.1016/j.cell.2020.02.019

Abstract

A safe and controlled manipulation of endocytosis in vivo may have disruptive therapeutic potential. Here, we demonstrate that the anti-emetic/anti-psychotic prochlorperazine can be repurposed to reversibly inhibit the in vivo endocytosis of membrane proteins targeted by therapeutic monoclonal antibodies, as directly demonstrated by our human tumor ex vivo assay. Temporary endocytosis inhibition results in enhanced target availability and improved efficiency of natural killer cell-mediated antibody-dependent cellular cytotoxicity (ADCC), a mediator of clinical responses induced by IgG1 antibodies, demonstrated here for cetuximab, trastuzumab, and avelumab. Extensive analysis of downstream signaling pathways ruled out on-target toxicities. By overcoming the heterogeneity of drug target availability that frequently characterizes poorly responsive or resistant tumors, clinical application of reversible endocytosis inhibition may considerably improve the clinical benefit of ADCC-mediating therapeutic antibodies.


MAGraine: Magnesium compared to conventional therapy for treatment of migraines

Manar Kandil, Sabrin Jaber, Dharati Desai, Stephany Nuñez Cruz, Nadine Lomotan, Uzma Ahmad, Michael Cirone, Jaxson Burkins, Marc McDowell
PMID: 33041146   DOI: 10.1016/j.ajem.2020.09.033

Abstract

Due to the healthcare burden associated with migraines, prompt and effective treatment is vital to improve patient outcomes and ED workflow. This was a prospective, randomized, double-blind trial. Adults who presented to the ED with a diagnosis of migraine from August of 2019 to March of 2020 were included. Pregnant patients, or with renal impairment were excluded. Patients were randomized to receive intravenous magnesium, prochlorperazine, or metoclopramide. The primary outcome was change in pain from baseline on a numeric rating scale (NRS) evaluated at 30 min after initiation of infusion of study drug. Secondary outcomes included NRS at 60 and 120 min, ED length of stay, necessity for rescue analgesia, and adverse effects. A total of 157 patients were analyzed in this study. Sixty-one patients received magnesium, 52 received prochlorperazine, and 44 received metoclopramide. Most patients were white females, and the median age was 36 years. Hypertension and migraines were the most common comorbidities, with a third of the patients reporting an aura. There was a median decrease in NRS at 30 min of three points across all three treatment arms. The median decrease in NRS (IQR) at 60 min was -4 (2-6) in the magnesium group, -3 (2-5) in the metoclopramide group, and -4.5 (2-7) in the prochlorperazine group (p = 0.27). There were no statistically significant differences in ED length of stay, rescue analgesia, or adverse effects. Reported adverse effects were dizziness, anxiety, and akathisia. No significant difference was observed in NRS at 30 min between magnesium, metoclopramide and prochlorperazine.


Explore Compound Types